1,2-Dipalmitoyl-rac-glycerol
Overview
Description
1,2-Dipalmitoyl-rac-glycerol is a diacylglycerol compound where two palmitic acid molecules are esterified to the first and second hydroxyl groups of glycerol. This compound is commonly found in various plant oils, including palm oil, soybean oil, rapeseed oil, and corn oil . It is a neutral lipid and plays a significant role in biological systems as a component of cell membranes and as a signaling molecule.
Mechanism of Action
Target of Action
1,2-Dipalmitoyl-rac-glycerol, also known as (±)-1,2-Dipalmitin, is an analog of the protein kinase C (PKC)-activating second messenger diacylglycerol . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
This compound interacts with its target, PKC, by acting as a weak activator . The activation of PKC leads to the phosphorylation of specific proteins, thereby altering their activity and resulting in a cascade of cellular events .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PKC signaling pathway . This pathway plays a crucial role in several cellular processes, including cell differentiation, proliferation, and apoptosis .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestines and distributed throughout the body via lipoprotein transport .
Result of Action
The activation of PKC by this compound can lead to a variety of cellular responses depending on the cell type and the specific PKC isoform involved . These responses can include changes in gene expression, cell cycle progression, and cell survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other lipids and the pH of the environment can affect the compound’s stability and efficacy . Additionally, the compound’s action may be influenced by the temperature, as certain lipids can form different structures at low temperatures .
Biochemical Analysis
Biochemical Properties
1,2-Dipalmitoyl-rac-glycerol is an analog of the protein kinase C (PKC)-activating second messenger diacylglycerol . It is a weak activator of PKC .
Cellular Effects
The addition of 30 mol % cholesterol to this compound monolayers at the air–water interface greatly reduces the oxidation and ester linkage cleavage chemistries initiated by potent chemicals such as OH radicals . This suggests that this compound plays a significant role in maintaining the integrity of cellular membranes.
Molecular Mechanism
It is known to be involved in the activation of protein kinase C (PKC), albeit weakly .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable for several hours
Metabolic Pathways
These are glycerophosphoglycerols in which two fatty acids are bonded to the 1-glycerol moiety through ester linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-rac-glycerol can be synthesized through the esterification of glycerol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In industrial settings, this compound is produced through the enzymatic esterification of glycerol with palmitic acid using lipase enzymes. This method is preferred due to its higher specificity and milder reaction conditions compared to chemical esterification. The enzymatic process is carried out in a bioreactor, and the product is purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acid derivatives.
Hydrolysis: It can be hydrolyzed to yield glycerol and palmitic acid.
Transesterification: The ester bonds can be exchanged with other fatty acids under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are employed.
Major Products Formed
Oxidation: Palmitic acid derivatives.
Hydrolysis: Glycerol and palmitic acid.
Transesterification: New esterified products with different fatty acids.
Scientific Research Applications
1,2-Dipalmitoyl-rac-glycerol has several scientific research applications:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems, particularly in liposome formulations.
Industry: Utilized in the production of cosmetics and food products due to its emollient properties
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dipalmitoyl-2-oleoylglycerol
- 1,2-Dioleoyl-3-palmitoyl-rac-glycerol
- 1,2-Dipalmitoyl-sn-glycerol
Uniqueness
1,2-Dipalmitoyl-rac-glycerol is unique due to its specific esterification at the first and second positions of glycerol, which imparts distinct physical and chemical properties compared to other diacylglycerols. Its role as a signaling molecule and its presence in various biological systems further highlight its importance .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLGIQLPYYGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892078 | |
Record name | (+/-)-1,2-Dipalmitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40290-32-2, 30334-71-5 | |
Record name | (±)-1,2-Dipalmitoylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40290-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-(Hydroxymethyl)ethane-1,2-diyl dipalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030334715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl 1,2-dipalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040290322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-D-Dipalmitin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-1,2-Dipalmitin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-1-(hydroxymethyl)ethane-1,2-diyl dipalmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1,2-DIPALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P33H2T7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-dipalmitoyl-rac-glycerol interact with model membranes, and what are the downstream structural effects?
A1: Research indicates that this compound, along with other 1,2-diacylglycerols, can significantly alter the structure of model membranes composed of phosphatidylcholine or mixtures of phosphatidylcholine with phosphatidylethanolamine or phosphatidylinositol []. This interaction induces the formation of highly curved regions within the lipid bilayer, leading to folds and intramembrane particles. This structural change is also reflected in the appearance of isotropic signals in 31P NMR spectra [].
Q2: Can we use reversed-phase high-performance liquid chromatography (RP-HPLC) to analyze this compound in complex mixtures?
A2: Yes, RP-HPLC proves to be a valuable tool for separating and quantifying this compound, even within complex mixtures of diacylglycerol (DAG) molecular species like those found in vegetable oils [, ]. This method employs 100% acetonitrile for isocratic elution and relies on UV detection at 205 nm for identification [, ]. The established elution order reveals that this compound elutes after 1-oleoyl-3-stearoyl-glycerol but before 1-palmitoyl-3-stearoyl-sn-glycerol [, ]. This method exhibits excellent linearity, precision, and accuracy, making it suitable for analyzing DAG mixtures in various research contexts [, ].
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